

The Electronic Band Structure of Cubic γ -Ce₂S₃: A Technical Guide

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Compound of Interest

Compound Name: Cerium sulfide (Ce₂S₃)

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This technical guide provides an in-depth analysis of the electronic band structure of the cubic phase of γ -Cerium Sesquulfide (γ -Ce₂S₃). This material is of growing interest due to its potential applications in various fields, leveraging its unique electronic and optical properties. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding for researchers and professionals.

Core Concepts and Crystal Structure

γ -Ce₂S₃ is the high-temperature cubic polymorph of cerium sesquisulfide, forming at temperatures above 1200 °C, and is distinguished by its dark red color.^[1] The electronic properties of this material are intrinsically linked to its crystal structure.

The crystal structure of γ -Ce₂S₃ is cubic. In this phase, the cerium cations are coordinated by sulfur anions, and this coordination differs from the lower temperature α -phase, which accounts for their distinct optical properties.^[2]

Electronic Band Structure and Quantitative Data

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In γ -Ce₂S₃, the electronic properties are dominated by the behavior of cerium's 4f electrons, which are strongly correlated. Accurate theoretical description of these

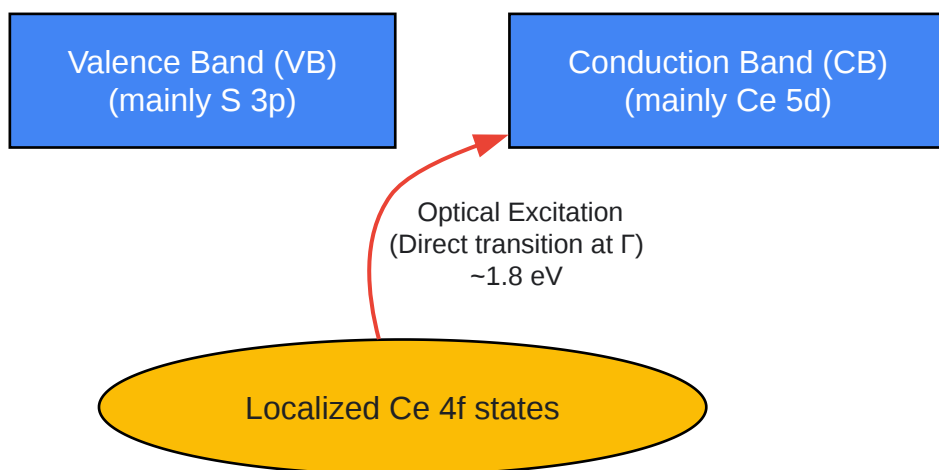
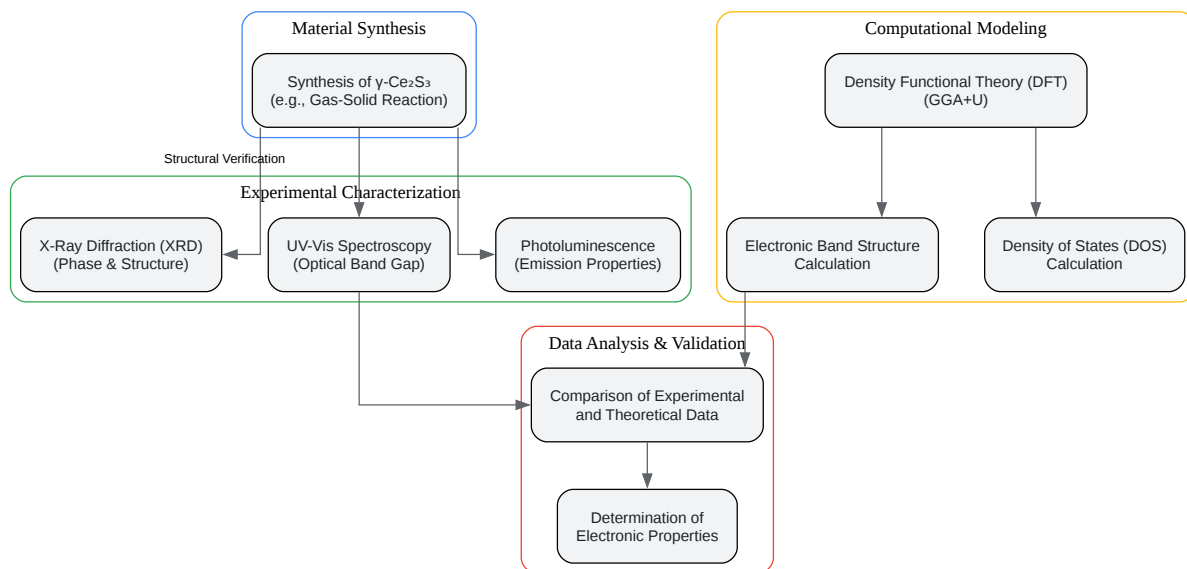
electrons necessitates computational methods that go beyond standard Density Functional Theory (DFT), such as the DFT+U approach.

A key feature of the electronic structure of $\gamma\text{-Ce}_2\text{S}_3$ is its semiconductor nature with a direct band gap at the Γ point of the Brillouin zone.^[2] The table below summarizes the key quantitative data available for the electronic properties of $\gamma\text{-Ce}_2\text{S}_3$.

Property	Value	Method	Reference
Crystal System	Cubic	-	^[1]
Optical Band Gap	1.8 eV	DFT (GGA+U)	^[2]
Band Gap Type	Direct (at Γ point)	DFT (GGA+U)	^[2]
Origin of Optical Gap	Ce 4f \rightarrow Ce 5d transition	DFT (GGA+U)	^[2]
Effective Magnetic Moment per Ce cation	2.6 μB	DFT (GGA+U)	^[2]

Signaling Pathways and Logical Relationships

The determination of the electronic band structure of $\gamma\text{-Ce}_2\text{S}_3$ involves a synergistic approach combining theoretical calculations and experimental validation. The logical workflow for such an investigation is outlined below.



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References

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